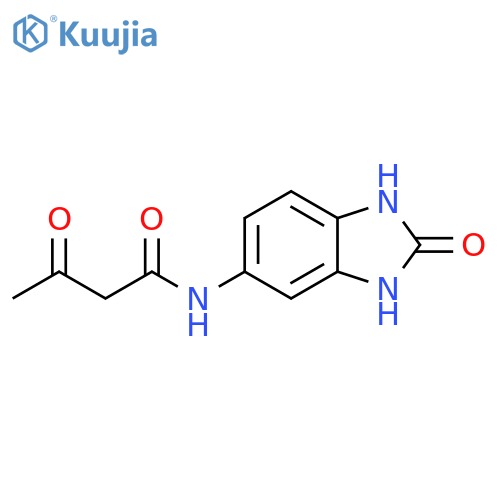

Cas no 26576-46-5 (5-(Acetoacetamido)-2-benzimidazolinone)

5-(Acetoacetamido)-2-benzimidazolinone 化学的及び物理的性質

名前と識別子

-

- 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide

- 5-Acetoacetylaminobenzimidazolone (Acetolone)

- AABI

- 5-Acetoacetlamino Benzimidazolome

- 5-(Acetoacetamido)-2-benzimidazolinone

- 5-ACETOACETAMIDO-2-BENZIMIDAZOLINONE

- 5-Acetoacetlamino benzimdazolone

- 5-Acetylacetamino Benzoimidazolon

- 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-butyramide

- 5-ACETOACETAMINOBENZIMIDAZOLONE

- 5-Acetoacetlamino be

- 5-acetoacetyl amino benzididazolone

- 5-acetoacetylamino-2-benzimidazolon

- 5-acetoacetylamino-benzimidazolone

- 5-acetylacetamidobenzimidazolone

- 5-Acetylacetamino Benzoi

- Acetolone

- N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide

- N-acetoacetyl-4-amino-1,2-benzimidazolone

- N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-butanamide

- 5-Acetoacetamino benzimidazolone

- Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-

- 5-(acetoacetylamino)benzimidazolone

- C6DI014W3H

- 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide

- CBMicro_013118

- PubChem15677

- DSSTox_RID_80364

- DSSTox_CID_24631

- DSSTox_GSID_44631

- 5-A

- N-(2,3-DIHYDRO-2-OXOBENZIMIDAZOL-5-YL)ACETOACETAMIDE

- n-(2,3-dihydro-2-oxo-1h-benzimidazol-5-yl)-3-oxo-butanamid

- 5-(ACETOACETYLAMINO) BENZIMIDAZOLONE

- 26576-46-5

- 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide

- 5-(ACETOACETYLAMINO)BENZIMIDAZOL-2-ONE

- SMSF0004072

- CHEMBL3187749

- CB02632

- (2H)Benzimidazol-2-one,1,3-dihydro-5-acetoacetyl-amino-

- BIM-0013064.P001

- A1949

- SCHEMBL1152724

- 5-(acetoacetamido)benzimidazolone

- AC-13331

- 3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide

- Q27275257

- CS-0154064

- 5-acetoacetylamino benzimidazolone, AldrichCPR

- NS00004231

- UNII-C6DI014W3H

- W-110667

- MFCD00444508

- AKOS000164626

- VEMDQCGHZNXORX-UHFFFAOYSA-N

- DTXSID7044631

- DTXCID5024631

- BCP12036

- EINECS 247-820-7

- CAS-26576-46-5

- NCGC00256730-01

- LS-13934

- 5-(ACETYLACETAMIDO)BENZIMIDAZOLONE

- 3-OXO-N-(2-OXO-1,3-DIHYDRO-1,3-BENZODIAZOL-5-YL)BUTANAMIDE

- 5-ACETOACETAMIDO-2-BENZIMIDAZOLONE

- BBA57646

- EC 247-820-7

- Tox21_302667

-

- MDL: MFCD00444508

- インチ: 1S/C11H11N3O3/c1-6(15)4-10(16)12-7-2-3-8-9(5-7)14-11(17)13-8/h2-3,5H,4H2,1H3,(H,12,16)(H2,13,14,17)

- InChIKey: VEMDQCGHZNXORX-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C2NC(=O)NC2=C1)(=O)CC(=O)C

計算された属性

- せいみつぶんしりょう: 233.08000

- どういたいしつりょう: 233.080041

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 356

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.3

- 疎水性パラメータ計算基準値(XlogP): 0.1

- ひょうめんでんか: 0

- 互変異性体の数: 24

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.369

- ゆうかいてん: 350 ºC

- ふってん: 371.0±35.0 °C at 760 mmHg

- フラッシュポイント: 153.5±26.1 °C

- 屈折率: 1.617?????

- ようかいど: ジメチルホルムアミドに可溶

- PSA: 94.82000

- LogP: 0.84680

- ようかいせい: 未確定

- 酸性度係数(pKa): 11.02±0.46(Predicted)

5-(Acetoacetamido)-2-benzimidazolinone セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:UN 3085 5.1/PG 3

- WGKドイツ:3

- セキュリティの説明: S53; S17; S26; S36/37/39

-

危険物標識:

- リスク用語:R8; R20/21/22; R34; R22; R36/38; R20; R45

- 包装カテゴリ:II

- セキュリティ用語:5.1

- 危険レベル:5.1

- 包装等級:II

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

5-(Acetoacetamido)-2-benzimidazolinone 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(Acetoacetamido)-2-benzimidazolinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM158488-1000g |

3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide |

26576-46-5 | 95% | 1000g |

$222 | 2024-07-28 | |

| abcr | AB249572-100g |

5-(Acetoacetamido)-2-benzimidazolinone, 98%; . |

26576-46-5 | 98% | 100g |

€119.10 | 2025-02-19 | |

| eNovation Chemicals LLC | D746946-500g |

Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- |

26576-46-5 | 98+% | 500g |

$135 | 2024-06-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1949-250G |

5-(Acetoacetamido)-2-benzimidazolinone |

26576-46-5 | >98.0%(HPLC)(N) | 250g |

¥1780.00 | 2024-04-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1949-25g |

5-(Acetoacetamido)-2-benzimidazolinone |

26576-46-5 | 98.0%(LC&N) | 25g |

¥260.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GE000-250g |

5-(Acetoacetamido)-2-benzimidazolinone |

26576-46-5 | 98% | 250g |

370CNY | 2021-05-10 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80543-5mg |

5-Acetoacetlamino benzimdazolone |

26576-46-5 | 98.0% | 5mg |

¥160 | 2021-05-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A858370-25g |

5-(Acetoacetamido)-2-benzimidazolinone |

26576-46-5 | 98% | 25g |

67.50 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GE000-100g |

5-(Acetoacetamido)-2-benzimidazolinone |

26576-46-5 | 98% | 100g |

197CNY | 2021-05-10 | |

| abcr | AB249572-1 kg |

5-(Acetoacetamido)-2-benzimidazolinone, 98%; . |

26576-46-5 | 98% | 1 kg |

€338.20 | 2023-07-20 |

5-(Acetoacetamido)-2-benzimidazolinone 関連文献

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

5-(Acetoacetamido)-2-benzimidazolinoneに関する追加情報

Introduction to 5-(Acetoacetamido)-2-benzimidazolinone (CAS No. 26576-46-5)

5-(Acetoacetamido)-2-benzimidazolinone, with the chemical identifier CAS No. 26576-46-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound has garnered attention due to its versatile structural framework, which integrates both the benzimidazole and acetoacetamide moieties. The benzimidazole core is well-documented for its pharmacological properties, while the acetoacetamide substituent introduces reactivity that makes this molecule a valuable intermediate in drug development.

The compound’s unique structure positions it as a promising candidate for various applications, particularly in the synthesis of bioactive molecules. Its ability to undergo functionalization at multiple sites allows chemists to tailor its properties for specific biological targets. Recent advancements in medicinal chemistry have highlighted its potential in designing novel therapeutic agents, particularly those targeting inflammatory and metabolic disorders.

5-(Acetoacetamido)-2-benzimidazolinone has been extensively studied for its role in modulating biological pathways. The benzimidazole moiety is known to interact with nucleic acids and proteins, making it a key scaffold in anticancer and antiviral drug discovery. Meanwhile, the acetoacetamide group can participate in condensation reactions, enabling the formation of more complex derivatives with enhanced pharmacological activity. This dual functionality has been exploited in recent research to develop molecules with improved efficacy and reduced side effects.

In recent years, there has been a surge in interest regarding small molecules that can modulate post-translational modifications (PTMs) of proteins. 5-(Acetoacetamido)-2-benzimidazolinone has emerged as a promising tool in this context, particularly for investigating protein phosphorylation and acetylation. Its structural features allow it to mimic natural substrates or inhibitors of enzymes involved in these processes, providing insights into their mechanisms of action. Such studies are crucial for understanding diseases like diabetes and cancer, where PTMs play a pivotal role.

The compound’s potential extends beyond its role as an intermediate in drug synthesis. It has been explored as a building block for designing metal-organic frameworks (MOFs) and supramolecular assemblies. These materials have applications in catalysis, gas storage, and separation technologies. The benzimidazole ring can act as a ligand for metal ions, while the acetoacetamide group can participate in hydrogen bonding or other non-covalent interactions, facilitating the construction of stable and functional structures.

Recent studies have also highlighted the compound’s role in environmental chemistry. 5-(Acetoacetamido)-2-benzimidazolinone has been used as a probe to study the degradation of pollutants in aquatic systems. Its stability under various conditions makes it an ideal candidate for tracking reactive species generated during the breakdown of toxic compounds. This application underscores its versatility beyond pharmaceuticals and materials science.

The synthesis of 5-(Acetoacetamido)-2-benzimidazolinone involves multi-step organic transformations that showcase modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzimidazole core efficiently. Additionally, asymmetric synthesis strategies have been utilized to obtain enantiomerically pure derivatives, which are essential for drugs targeting chiral biological receptors.

From a computational chemistry perspective, 5-(Acetoacetamido)-2-benzimidazolinone has been subjected to extensive molecular modeling studies. These simulations have provided insights into its interaction with biological targets at an atomic level. Understanding these interactions through computational methods not only accelerates drug discovery but also helps in predicting potential side effects before experimental testing.

The compound’s pharmacokinetic properties have also been evaluated through preclinical studies. Its solubility, stability, and metabolic pathways have been scrutinized to ensure its suitability for therapeutic applications. These studies are critical for translating laboratory findings into viable drug candidates that can progress to clinical trials.

Looking ahead, the future of 5-(Acetoacetamido)-2-benzimidazolinone lies in interdisciplinary research that combines synthetic chemistry with biology and medicine. As our understanding of disease mechanisms evolves, so will the applications of this versatile compound. Whether it continues to serve as a key intermediate or finds new roles in emerging fields like nanotechnology or green chemistry remains an exciting prospect for researchers worldwide.

26576-46-5 (5-(Acetoacetamido)-2-benzimidazolinone) 関連製品

- 934-22-5(1H-1,3-benzodiazol-5-amine)

- 5977-14-0(Acetoacetamide)

- 51-17-2(Benzimidazole)

- 163672-83-1(6-Aminoisoquinolin-5-ol)

- 20375-16-0(Ethyl 3-chloro-2-oxo-3-phenylpropanoate)

- 299164-09-3(3-(4-Bromo-2-methylphenyl)-β-alanine)

- 1932049-12-1((2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide)

- 2566-59-8((+)-(1S,2R)-bicycloheptane-2-carboxylic acid)

- 2228595-99-9(2-(aminomethyl)-3-ethoxy-2-methylbutan-1-ol)

- 184850-94-0(Bicyclo[2.2.1]heptan-2-one,1-amino-7,7-dimethyl-, (1S)- (9CI))